molecular formula C19H17FN2O2S B2791143 Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 503432-52-8

Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2791143
CAS No.: 503432-52-8
M. Wt: 356.42
InChI Key: KQUCNXKEYHVKMJ-UHFFFAOYSA-N
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Description

Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. This compound features a benzyl ester group, a 4-fluorophenyl substituent at position 4, and a thioxo group at position 2. Its structural uniqueness lies in the combination of fluorine’s electron-withdrawing effects, the lipophilic benzyl ester, and the thione moiety, which collectively influence its physicochemical and biological properties. DHPMs are renowned for diverse pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects .

Properties

IUPAC Name

benzyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-12-16(18(23)24-11-13-5-3-2-4-6-13)17(22-19(25)21-12)14-7-9-15(20)10-8-14/h2-10,17H,11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUCNXKEYHVKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research.

Chemical Structure and Synthesis

The compound belongs to the tetrahydropyrimidine family and features a thioxo group, which enhances its reactivity and biological potential. The synthesis typically involves the Biginelli reaction, a multicomponent reaction that efficiently produces complex heterocyclic compounds from simple precursors .

Antioxidant Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antioxidant properties. The compound's structure allows it to scavenge free radicals effectively. For instance, in a study evaluating various derivatives, the compound with para-fluoro substitution demonstrated an IC50 value of 6.261 µM for radical scavenging activity, indicating potent antioxidant capabilities .

Anti-Cancer Activity

The anti-cancer potential of this compound has been highlighted in several studies. One derivative showed significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation . Notably, the compound's ability to inhibit cancer stem cell growth suggests a promising avenue for developing anti-cancer therapies.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, it demonstrated strong inhibitory action against alpha-amylase, an enzyme critical in carbohydrate metabolism. The IC50 value for one derivative was reported at 6.539 µM, highlighting its potential as an anti-diabetic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. The presence of electron-withdrawing groups like fluorine enhances its reactivity and biological efficacy. Studies have shown that meta-substituted derivatives often exhibit superior activity compared to their ortho or para counterparts due to optimal electronic effects .

Case Study: Anticancer Efficacy

In a recent study focusing on the anticancer properties of tetrahydropyrimidine derivatives, researchers synthesized several compounds and tested their efficacy against different cancer cell lines. One compound exhibited remarkable anti-proliferative effects across multiple solid tumor types and was found to synergize with existing chemotherapeutics . This underscores the potential for this compound in combination therapies.

CompoundBiological ActivityIC50 Value (µM)Target
5c Radical Scavenging6.261Antioxidant
5g Alpha-Amylase Inhibition6.539Anti-Diabetic
5e Cytotoxicity (HepG2)18.69Cancer

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit potent anticancer properties. For instance, a study highlighted the synthesis of several tetrahydropyrimidine derivatives, including the compound of interest, which showed promising anti-cancer activity against various cancer cell lines such as liver, breast, and lung cancers. Specifically, the compound exhibited synergistic effects when combined with EGFR inhibitors like osimertinib, enhancing cytotoxicity in glioblastoma cells .

Case Study: Compound 4f

In a comparative analysis of synthesized compounds, one derivative (referred to as 4f) demonstrated remarkable efficacy in inhibiting cell cycle progression and reducing neurosphere formation in glioma stem cells. The study indicated that compound 4f did not exhibit anti-kinase activity but rather acted as a cytostatic agent, necessitating further research to elucidate its molecular targets .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. A study assessed various tetrahydropyrimidine derivatives for their ability to inhibit alpha-amylase, an enzyme linked to carbohydrate metabolism. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition capabilities. The structure-activity relationship revealed that specific substitutions on the benzyl ring significantly influenced enzyme inhibitory activity .

Antioxidant Properties

Another area of application for benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its antioxidant potential. Compounds within this class have been shown to scavenge free radicals effectively. A study reported IC50 values ranging from 6.261 to 2358 µM for various synthesized derivatives in radical scavenging assays, indicating moderate to high antioxidant activity depending on the specific structural modifications made .

Antimicrobial Activity

The incorporation of halogenated benzyl groups into tetrahydropyrimidine structures has been linked to enhanced antimicrobial properties. Compounds featuring these modifications have demonstrated significant activity against various bacterial and fungal strains. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methodologies including one-pot reactions and the use of catalysts such as lanthanum triflate. These synthetic approaches allow for the rapid generation of diverse derivatives with tailored biological activities .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeIC50 Value (µM)Reference
4fAnticancer10 - 25
5cAntioxidant6.261
5gEnzyme Inhibition (alpha-amylase)6.539
Various Halogenated DerivativesAntimicrobialVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorophenyl vs. Other Aromatic Groups

  • Ethyl 4-(4-Fluorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (Ethyl Analog): Molecular Formula: C₁₄H₁₅FN₂O₂S. Melting Point: 233–235°C . The 4-fluorophenyl group improves metabolic stability compared to non-halogenated analogs .
  • Ethyl 4-(4-Chlorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate :

    • Melting Point : 216–220°C (decomposition) .
    • The chloro substituent’s stronger electron-withdrawing effect may increase reactivity in electrophilic substitutions but reduce bioavailability due to higher molecular weight and polarity compared to the fluoro analog .
  • Ethyl 4-(Furan-2-yl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate :

    • Exhibits antioxidant activity (IC₅₀ = 18.7 µM in DPPH assay), attributed to the furan ring’s electron-rich nature, contrasting with the fluorophenyl group’s bioactivity profile .

Functional Group Variations: Thioxo vs. Oxo

  • Benzyl 4-(4-Fluorophenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate :

    • Molecular Weight : 340.35 g/mol; Predicted Boiling Point : 471.1°C .
    • Replacing thioxo with oxo eliminates the sulfur atom, reducing hydrogen-bonding capacity (e.g., S–H···O interactions) and altering crystal packing. This may decrease membrane permeability but improve thermal stability .
  • Ethyl 4-(4-Hydroxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Monohydrate: Forms extensive O–H···S and N–H···O hydrogen bonds, stabilizing its crystal lattice. The hydroxyl group enhances polarity, reducing lipid solubility compared to the fluorophenyl derivative .

Ester Group Variations: Benzyl vs. Ethyl/Methyl

  • Methyl 4-(4-Chlorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate :

    • Molecular Formula : C₁₃H₁₂ClN₂O₂S.
    • The methyl ester’s smaller size may enhance metabolic clearance but reduce tissue penetration compared to benzyl .
  • (Z)-Octadec-9-enyl 4-(4-Hydroxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate :

    • A fatty acid-derived ester with a melting point of 134–136°C. The long aliphatic chain increases lipophilicity, favoring membrane integration but complicating synthetic purification .

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